molecular formula C18H33NO7P2 B10773134 Bisphosphonate, 14

Bisphosphonate, 14

Cat. No.: B10773134
M. Wt: 437.4 g/mol
InChI Key: PUCSJEGLZHMUSS-UHFFFAOYSA-N
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Description

The compound PMID18800762C14 3-(decyloxy)-5-(2-hydrogen phosphonato-2-phosphonoethyl)-1-methylpyridin-1-ium , is a synthetic organic compound. It belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption.

Preparation Methods

The synthesis of PMID18800762C14 involves several steps, starting with the preparation of the pyridine ring, followed by the introduction of the decyloxy group and the phosphonate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

PMID18800762C14: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

PMID18800762C14: has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes and as a tool for studying biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate structure.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of PMID18800762C14 involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to these enzymes, inhibiting their activity and thereby reducing bone resorption. The molecular pathways involved include the inhibition of farnesyl pyrophosphate synthase, which is a key enzyme in the mevalonate pathway .

Comparison with Similar Compounds

PMID18800762C14: can be compared with other bisphosphonates, such as alendronate and risedronate. While all these compounds share a similar core structure, PMID18800762C14 has unique substituents that may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific applications where other bisphosphonates may not be as effective .

Similar Compounds

  • Alendronate
  • Risedronate
  • Ibandronate

These compounds are also bisphosphonates and are used in the treatment of bone-related diseases. the specific substituents and structural differences in PMID18800762C14 provide it with unique properties that may be advantageous in certain applications .

Properties

Molecular Formula

C18H33NO7P2

Molecular Weight

437.4 g/mol

IUPAC Name

[2-(5-decoxy-1-methylpyridin-1-ium-3-yl)-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C18H33NO7P2/c1-3-4-5-6-7-8-9-10-11-26-17-12-16(14-19(2)15-17)13-18(27(20,21)22)28(23,24)25/h12,14-15,18H,3-11,13H2,1-2H3,(H3-,20,21,22,23,24,25)

InChI Key

PUCSJEGLZHMUSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C[N+](=CC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-])C

Origin of Product

United States

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